molecular formula C7H14N2O2 B12882814 (S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one

(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12882814
M. Wt: 158.20 g/mol
InChI Key: FTQXPRXTLOMHLO-LURJTMIESA-N
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Description

(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring stimulant cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of β-bromobutyryl chloride with (S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one in the presence of triethylamine in dichloromethane at -20°C. This is followed by the addition of sodium 4-chlorophenolate with tetrahexylammonium iodide and triethylamine in tetrahydrofuran at 0°C for 1.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or stimulant.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects .

Comparison with Similar Compounds

Similar Compounds

  • N-propylcathinone
  • 2,4-dimethylmethcathinone
  • 2,4-dimethylethcathinone
  • 2,4-dimethyl-α-pyrrolidinopropiophenone
  • 4-bromo-α-pyrrolidinopropiophenone

Uniqueness

(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit monoamine transporters with high affinity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(5-10)7(11)9-3-1-2-4-9/h6,10H,1-5,8H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQXPRXTLOMHLO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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